1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
“1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Molecular Structure Analysis
The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . Unfortunately, the specific molecular structure analysis for “this compound” is not detailed in the available resources.Scientific Research Applications
Antimicrobial Activities
- A study explored the synthesis of novel triazole derivatives, including 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and tested their antimicrobial activities. Some compounds in this category were found to have good or moderate activities against various microorganisms (Bektaş et al., 2007).
- Another study focused on the synthesis of new pyridine derivatives with antimicrobial activity, highlighting the potential of such compounds in combating bacterial and fungal infections (Patel et al., 2011).
Crystal Structure Analysis
- Research on the crystal structure of similar compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the conformational properties of these molecules, which is crucial for understanding their interactions and functionalities (Faizi et al., 2016).
Anti-Inflammatory and Analgesic Properties
- A study synthesized novel compounds derived from visnaginone and khellinone, including variations similar to the compound . These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating potential medicinal applications (Abu‐Hashem et al., 2020).
Psychopharmacology Research
- Research into conformationally constrained butyrophenones, including compounds structurally related to this compound, has contributed to the development of potential atypical antipsychotic drugs. These studies focus on the affinity for dopamine and serotonin receptors (Raviña et al., 1999).
Synthesis and Biological Activity
- Various studies have been conducted on the synthesis and biological activity of piperazine-linked compounds, including thiazole derivatives. These studies provide insights into the antimicrobial properties of these compounds (Mhaske et al., 2014).
Mechanism of Action
Target of Action
Related compounds have shown activity against various bacterial strains
Mode of Action
It’s worth noting that similar compounds have shown antibacterial activity, indicating a potential interaction with bacterial cells . The compound may interact with its targets, leading to changes that inhibit bacterial growth or survival.
Biochemical Pathways
Related compounds have been shown to exhibit antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Related compounds have demonstrated antibacterial activity, suggesting that they may lead to the death or inhibition of bacterial cells .
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-32-22-13-14-23-24(19-22)33-27(28-23)30-17-15-29(16-18-30)26(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHTFLTWIZXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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